
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 4-iodo-1H-pyrazol-1-yl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the iodination of pyrazole derivatives followed by the formation of the benzaldehyde moiety. One common method involves the reaction of 4-iodopyrazole with 3-methylbenzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzoic acid.
Reduction: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodopyrazole: A simpler analog that lacks the benzaldehyde and methyl groups.
3-Methylbenzaldehyde: Lacks the pyrazole and iodine substituents.
4-Iodo-3-methylbenzaldehyde: Lacks the pyrazole substituent.
Uniqueness
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the combination of the 4-iodo-1H-pyrazol-1-yl group and the 3-methylbenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs mentioned above .
Eigenschaften
Molekularformel |
C11H9IN2O |
|---|---|
Molekulargewicht |
312.11 g/mol |
IUPAC-Name |
4-(4-iodopyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H9IN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |
InChI-Schlüssel |
FRXNRGVXQHKAAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


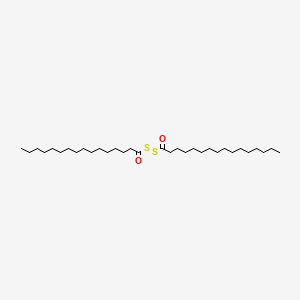
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
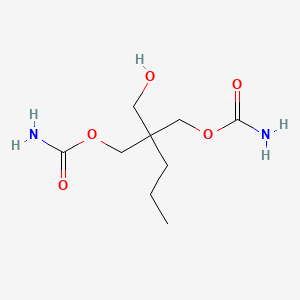
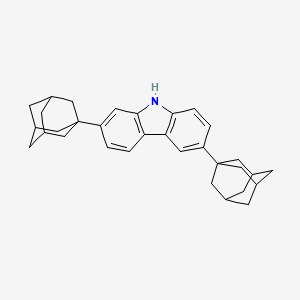

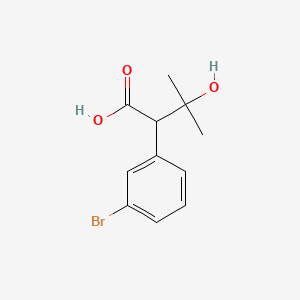
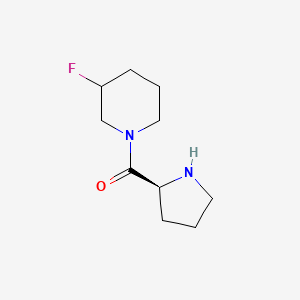
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
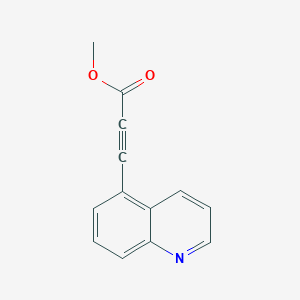
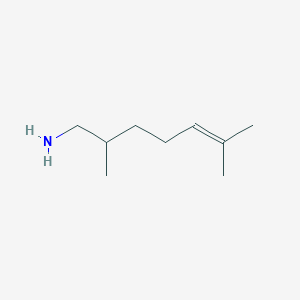


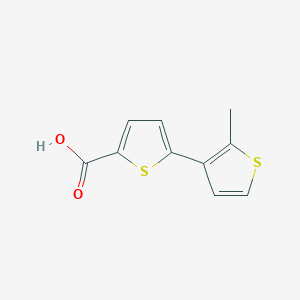
![6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B13343551.png)
